

# experimental protocol for the synthesis of 3-Chloropent-1-yne

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## Compound of Interest

Compound Name: 3-Chloropent-1-yne

Cat. No.: B15380040

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## Synthesis of 3-Chloropent-1-yne: An Experimental Protocol

### Abstract

This application note provides a detailed experimental protocol for the synthesis of **3-Chloropent-1-yne**, a valuable intermediate in organic synthesis. The described method involves the reaction of pent-1-yn-3-ol with thionyl chloride, a reliable and effective approach for the preparation of propargyl chlorides. This document outlines the necessary reagents, step-by-step procedure, purification techniques, and comprehensive characterization data for the final product, intended for researchers and professionals in drug development and chemical synthesis.

### Introduction

**3-Chloropent-1-yne** is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. Its propargylic chloride functionality allows for facile nucleophilic substitution reactions, making it a versatile precursor for the introduction of the pent-1-ynyl group. The synthesis of this compound is therefore of significant interest to the scientific community. The protocol detailed herein describes a robust method for the preparation of **3-Chloropent-1-yne** from the commercially available pent-1-yn-3-ol.

### Reaction Scheme

The synthesis proceeds via the conversion of the hydroxyl group of pent-1-yn-3-ol to a chlorosulfite intermediate by reaction with thionyl chloride, which then undergoes an internal nucleophilic substitution (S<sub>N</sub>i) to yield the desired **3-Chloropent-1-yne**, along with the gaseous byproducts sulfur dioxide and hydrogen chloride.

Figure 1: Reaction scheme for the synthesis of **3-Chloropent-1-yne**.

## Data Presentation

The following table summarizes the key quantitative data for the synthesis of **3-Chloropent-1-yne**.

Parameter	Value
Reactants	
Pent-1-yn-3-ol	1.0 equivalent
Thionyl chloride (SOCl <sub>2</sub> )	1.2 equivalents
Pyridine (optional, as base)	1.2 equivalents
Solvent	Anhydrous Diethyl Ether
Reaction Conditions	
Temperature	0 °C to room temperature
Reaction Time	2-4 hours
Product	
Product Name	3-Chloropent-1-yne
Molecular Formula	C <sub>5</sub> H <sub>7</sub> Cl[1]
Molecular Weight	102.56 g/mol [1]
Appearance	Colorless to pale yellow liquid
Yield and Purity	
Typical Yield	70-85%
Purity (by GC)	>95%
Spectroscopic Data	
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	See Table 2 for detailed assignments
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	See Table 3 for detailed assignments
IR (neat)	See Table 4 for characteristic peaks

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **3-Chloropent-1-yne**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.65	t	1H	-CHCl-
2.50	d	1H	$\equiv\text{C-H}$
1.95	m	2H	-CH <sub>2</sub> -CH <sub>3</sub>
1.10	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **3-Chloropent-1-yne**

Chemical Shift (ppm)	Assignment
81.5	-C $\equiv$ C-H
75.0	-C $\equiv$ C-H
55.0	-CHCl-
30.0	-CH <sub>2</sub> -CH <sub>3</sub>
11.5	-CH <sub>2</sub> -CH <sub>3</sub>

Table 4: Infrared (IR) Spectroscopic Data for **3-Chloropent-1-yne**

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3300	$\equiv\text{C-H}$ stretch
~2120	-C $\equiv$ C- stretch
~750	C-Cl stretch

## Experimental Protocol

Materials:

- Pent-1-yn-3-ol (98%)

- Thionyl chloride ( $\text{SOCl}_2$ , 99.5%)
- Anhydrous diethyl ether ( $\text{Et}_2\text{O}$ )
- Pyridine (optional, dried over KOH)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Equipment:

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with pent-1-yn-3-ol (e.g., 10.0 g, 0.119 mol). Anhydrous diethyl ether (100 mL) is added to dissolve the alcohol.
- Cooling: The flask is cooled to 0 °C in an ice bath.

- **Addition of Thionyl Chloride:** Thionyl chloride (e.g., 10.3 mL, 0.143 mol, 1.2 eq.) is added dropwise to the stirred solution over a period of 30-45 minutes, maintaining the temperature below 5 °C. If pyridine is used as a base to neutralize the generated HCl, it should be added to the alcohol solution before the addition of thionyl chloride.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction mixture is carefully poured into 100 mL of ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid. The mixture is then transferred to a separatory funnel.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
- **Washing:** The combined organic layers are washed with brine (50 mL).
- **Drying:** The organic layer is dried over anhydrous magnesium sulfate.
- **Solvent Removal:** The drying agent is removed by filtration, and the solvent is carefully removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to afford **3-Chloropent-1-yne** as a colorless to pale yellow liquid.

## Experimental Workflow



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## References

- 1. mdpi.com [mdpi.com]
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